molecular formula C4H10ClNO B104215 (S)-2-aminobut-3-en-1-ol hydrochloride CAS No. 219803-57-3

(S)-2-aminobut-3-en-1-ol hydrochloride

Cat. No. B104215
M. Wt: 123.58 g/mol
InChI Key: DWGZNOXQUQANQJ-WCCKRBBISA-N
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Description

(S)-2-aminobut-3-en-1-ol hydrochloride is a compound of interest in the field of organic chemistry due to its potential as a building block in the synthesis of various biologically active molecules. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and methodologies that could be relevant for its synthesis and analysis.

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that utilize chiral starting materials to ensure enantiomeric purity. For instance, the synthesis of enantiomerically pure 2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid dimethyl ester hydrochloride from cycloheptadiene is achieved through a six-step process. This process includes an amino acid-derived acylnitroso Diels-Alder reaction, which is a key step in constructing the carbon framework of the compound . Such methodologies could potentially be adapted for the synthesis of (S)-2-aminobut-3-en-1-ol hydrochloride, with careful consideration of the stereochemistry involved in the reactions.

Molecular Structure Analysis

The molecular structure of compounds similar to (S)-2-aminobut-3-en-1-ol hydrochloride is characterized by the presence of multiple chiral centers, which are crucial for their biological activity. The stereochemistry of these centers is often determined by the synthetic route chosen. For example, the enantioselective synthesis of (2S,3S) 4-amino-2,3-dihydroxy-3-methylbutyric acid involves the selective opening of a secondary epoxy alcohol, which is a critical step in establishing the desired stereochemistry . Understanding the molecular structure and stereochemistry is essential for the synthesis of (S)-2-aminobut-3-en-1-ol hydrochloride.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are carefully designed to achieve high enantioselectivity and diastereoselectivity. The use of azide to selectively open a secondary epoxy alcohol under Payne rearrangement conditions is an example of such a reaction . Additionally, the differentiation of newly formed carboxyl groups through a novel transpeptidation reaction is another example of the sophisticated chemical reactions employed in these syntheses . These reactions are indicative of the types of chemical transformations that might be used in the synthesis and analysis of (S)-2-aminobut-3-en-1-ol hydrochloride.

Physical and Chemical Properties Analysis

While the physical and chemical properties of (S)-2-aminobut-3-en-1-ol hydrochloride are not directly discussed in the provided papers, the properties of similar compounds can provide valuable insights. For example, the solubility, melting point, and stability of the compound would be influenced by its molecular structure and the presence of functional groups such as amino and hydroxyl groups. The hydrochloride salt form of the compound would also affect its hygroscopicity and solubility in water. These properties are important for the handling and application of the compound in further chemical reactions and biological studies.

Scientific Research Applications

Synthesis of Unnatural N-glycosyl α-amino Acids

A protocol for synthesizing unnatural N-glycosyl α-amino acids was developed using a condensation process that involves 1,3,4,6-tetra-O-actyl-β-d-glucosamine hydrochloride and alkenyl boronic acid, among other components. This process yields derivatives of 2-(N-glycosyl)aminobut-3-enoic acid, which have potential applications in glycobiology research and medicinal chemistry (Chuanzhou Tao et al., 2014).

Synthesis of Aminocyclooctanediol and Aminocyclooctanetriol

Research demonstrates the use of 2-azidocyclooct-3-en-1-ol as a key compound in synthesizing various eight-membered ring aminocyclitols. This process involves epoxidation, ring-opening reactions, and hydrogenation to create compounds such as 2-amino-4-chlorocyclooctanediol and aminocyclooctanetriols, elucidating the versatile applications of similar structures in creating biologically relevant molecules (Ufuk Nusret Karavaizoglu & E. Salamci, 2020).

Stereochemistry Studies of Ethambutol

The stereochemistry of Ethambutol, a compound closely related to (S)-2-aminobut-3-en-1-ol, was explored through the synthesis of its stereomers and chiral chromatography. This research sheds light on the methodologies for determining the stereochemical configuration of similar compounds, which is critical in the development of therapeutics (B. Blessington & A. Beiraghi, 1990).

Synthesis of β-Aminoketones

The Mannich reaction was utilized to synthesize 4-(1-adamantyl)-1-aminobutan-3-one hydrochlorides, demonstrating the compound's role in creating structurally complex and biologically significant molecules. Such methodologies exemplify the compound's utility in synthetic organic chemistry and potential pharmaceutical applications (N. Makarova et al., 2002).

Cyclization to Oxazaphosphorinanes

Research into the cyclization of diethyl (R)-2-(N-benzylidene)aminobutyl phosphite into oxazaphosphorinanes illustrates the compound's application in synthesizing cyclic phosphorus-containing molecules. This specific transformation highlights the stereochemical specificity and potential for creating novel molecules with unique properties (M. N. Dimukhametov et al., 2001).

properties

IUPAC Name

(2S)-2-aminobut-3-en-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c1-2-4(5)3-6;/h2,4,6H,1,3,5H2;1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGZNOXQUQANQJ-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@@H](CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20581068
Record name (2S)-2-Aminobut-3-en-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20581068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-aminobut-3-en-1-ol hydrochloride

CAS RN

219803-57-3
Record name (2S)-2-Aminobut-3-en-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20581068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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